Cas no 1261740-96-8 (2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine)

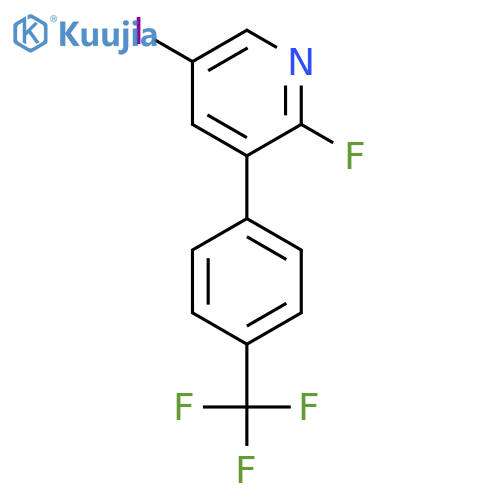

1261740-96-8 structure

商品名:2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine

CAS番号:1261740-96-8

MF:C12H6F4IN

メガワット:367.080829143524

CID:4924114

2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine

-

- インチ: 1S/C12H6F4IN/c13-11-10(5-9(17)6-18-11)7-1-3-8(4-2-7)12(14,15)16/h1-6H

- InChIKey: CMVCBSIMFSUQEE-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(=C1)C1C=CC(C(F)(F)F)=CC=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 276

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 4.4

2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023027728-500mg |

2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine |

1261740-96-8 | 97% | 500mg |

$1068.20 | 2023-09-03 | |

| Alichem | A023027728-250mg |

2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine |

1261740-96-8 | 97% | 250mg |

$646.00 | 2023-09-03 | |

| Alichem | A023027728-1g |

2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine |

1261740-96-8 | 97% | 1g |

$1663.20 | 2023-09-03 |

2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

1261740-96-8 (2-Fluoro-5-iodo-3-(4-(trifluoromethyl)phenyl)pyridine) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 307-59-5(perfluorododecane)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬